molecular formula C13H25NO5 B12633802 (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal CAS No. 921935-24-2

(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal

Cat. No.: B12633802
CAS No.: 921935-24-2
M. Wt: 275.34 g/mol
InChI Key: CXQLWHWYBVQWRB-RYUDHWBXSA-N
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Description

(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal is a complex organic compound with a unique structure that includes a nitro group, an aldehyde group, and two methoxy groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the synthesis of the nitropropan-2-yl intermediate, followed by the introduction of the aldehyde group and the methoxy groups. The reaction conditions often involve the use of strong acids or bases, as well as specific solvents to control the reaction environment.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction of the nitro group would yield an amine.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of nitro and aldehyde groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, the reduction product (an amine) could be explored for its pharmacological properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect various biochemical pathways, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]hexanal: Similar structure but with a shorter carbon chain.

    (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]decanal: Similar structure but with a longer carbon chain.

    (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]benzaldehyde: Similar structure but with an aromatic ring.

Uniqueness

What sets (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal apart from similar compounds is its specific combination of functional groups and carbon chain length

Properties

CAS No.

921935-24-2

Molecular Formula

C13H25NO5

Molecular Weight

275.34 g/mol

IUPAC Name

(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal

InChI

InChI=1S/C13H25NO5/c1-4-5-6-7-8-11(10-15)12(9-14(16)17)13(18-2)19-3/h10-13H,4-9H2,1-3H3/t11-,12-/m0/s1

InChI Key

CXQLWHWYBVQWRB-RYUDHWBXSA-N

Isomeric SMILES

CCCCCC[C@@H](C=O)[C@H](C[N+](=O)[O-])C(OC)OC

Canonical SMILES

CCCCCCC(C=O)C(C[N+](=O)[O-])C(OC)OC

Origin of Product

United States

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